N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Catalog No.
S3046479
CAS No.
941991-58-8
M.F
C21H21F3N2O2
M. Wt
390.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y...

CAS Number

941991-58-8

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(trifluoromethyl)benzamide

Molecular Formula

C21H21F3N2O2

Molecular Weight

390.406

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-9-8-15(11-14(18)7-10-19(26)27)25-20(28)16-5-3-4-6-17(16)21(22,23)24/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,25,28)

InChI Key

KTPCPSOYNWXYBU-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F

solubility

not available

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features. It belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound comprises a tetrahydroquinoline moiety, a benzamide group, and a trifluoromethyl substituent, contributing to its potential pharmacological properties. The presence of these functional groups suggests that it may exhibit a range of biological activities, including antimicrobial and anticancer effects .

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form quinoline N-oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  • Substitution: Electrophilic substitution reactions may occur at the benzamide moiety, allowing for halogenation or nitration under appropriate conditions .

The biological activity of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide has been a focus of research due to its potential therapeutic applications. Studies suggest that compounds within this class may exhibit:

  • Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity: Potential to inhibit cancer cell proliferation through different mechanisms of action, including apoptosis induction and cell cycle arrest.
  • Antiviral Effects: Some derivatives have shown promise in inhibiting viral replication .

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Condensation Reaction: The reaction between 2-(trifluoromethyl)benzoic acid and 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide).
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity.

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide has several potential applications:

  • Medicinal Chemistry: As a candidate for drug development targeting various diseases.
  • Material Science: Utilized in the synthesis of new materials due to its unique chemical properties.
  • Catalysis: Explored for its role as a catalyst in specific organic reactions .

Research into the interaction of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide with biological targets is crucial for understanding its mechanism of action. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in disease pathways. For instance:

  • Enzyme Inhibition: Potential inhibition of kinases involved in cancer cell signaling pathways.
  • Receptor Binding: Possible binding affinity for certain G-protein coupled receptors (GPCRs), which could modulate cellular responses .

Several compounds share structural similarities with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamideContains an ethyl group instead of trifluoromethylFocused on different biological activities
7-HydroxyquinolineLacks the tetrahydro structure but retains quinoline coreKnown for strong antimicrobial properties
5-Fluoroquinoline DerivativeFluorine substitution on quinoline ringExhibits enhanced anticancer activity compared to non-fluorinated analogs

The uniqueness of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide lies in its specific substitution pattern and the resulting pharmacological properties that differentiate it from other similar compounds .

XLogP3

4.3

Dates

Last modified: 08-18-2023

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